Cyproheptadine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.36e-02 g/L

Synonyms

Canonical SMILES

Appetite Stimulation:

Cyproheptadine demonstrates potential as an appetite stimulant. A systematic review [] found it to be "safe, generally well-tolerated" and beneficial for weight gain in various underweight populations. However, the review also highlights the limitations of current research, including heterogeneity in study methods and a lack of objective measures for appetite change. Further research is needed to confirm its efficacy and establish clear guidelines for its use.

Neurological Applications:

Research is exploring the potential of cyproheptadine in managing neurological conditions. Studies suggest its ability to:

- Reduce muscle spasticity: A randomized trial [] found cyproheptadine to be effective in reducing involuntary muscle stiffness (spasticity) in stroke survivors, potentially improving hand function.

- Improve gait in spinal cord injury: Studies [, ] suggest cyproheptadine may improve gait patterns and walking speed in individuals with spinal cord injury by reducing abnormal muscle activation.

Other Potential Applications:

Cyproheptadine is being investigated for its potential role in:

- Mitigating sexual dysfunction: Trials [] have explored its use in reducing sexual dysfunction caused by certain medications like selective serotonin reuptake inhibitors (SSRIs) and antipsychotics.

- Treating post-traumatic stress disorder (PTSD): Preliminary research has investigated its potential benefits in managing PTSD symptoms, but further studies are needed for conclusive evidence.

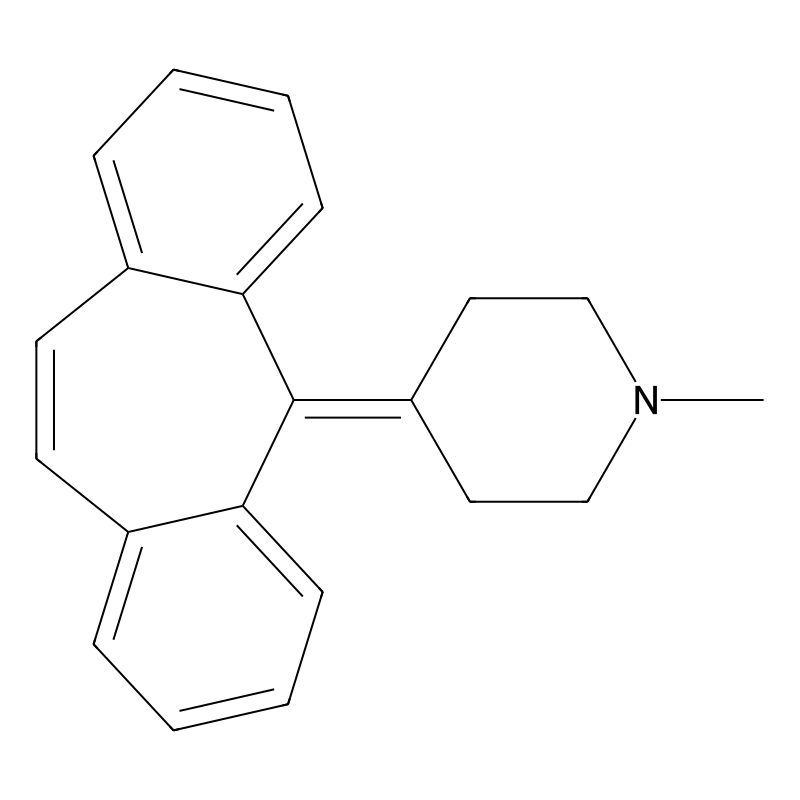

Cyproheptadine is a first-generation antihistamine primarily used to alleviate allergic reactions, such as hay fever and urticaria. It is also employed as an appetite stimulant and for its antiserotonergic properties, making it useful in treating serotonin syndrome and side effects from serotonin reuptake inhibitors. The chemical formula for cyproheptadine is C21H21N, and it has a molecular weight of approximately 287.3981 g/mol. Its structure includes a piperidine ring and a dibenzo cycloheptene moiety, which contribute to its pharmacological activities .

- Cyproheptadine acts as an antihistamine by competitively blocking H1 histamine receptors, preventing histamine from triggering allergy symptoms like runny nose, itching, and sneezing [].

- Additionally, it has anticholinergic, antiserotonergic, and local anesthetic properties that may contribute to its overall effects, though the exact mechanisms require further research [].

- Toxicity: Cyproheptadine can cause drowsiness, dizziness, dry mouth, and other side effects []. In high doses, it can be toxic, especially for children [].

- Flammability: Not readily available, but the presence of aromatic rings suggests some flammability potential.

- Reactivity: No significant reactivity concerns documented in scientific literature.

Please Note:

- The information on chemical reactions is limited due to the proprietary nature of the synthesis process.

- Further research may be required for a more detailed understanding of specific reaction mechanisms.

Cyproheptadine demonstrates significant biological activity through its action as an antagonist at several receptor sites:

- Histamine H1 Receptors: It effectively blocks these receptors, alleviating symptoms of allergic reactions.

- Serotonin Receptors: Particularly potent against 5-HT2A and 5-HT2C receptors, it plays a role in managing serotonin syndrome by counteracting excessive serotonergic activity .

- Muscarinic Acetylcholine Receptors: Exhibits anticholinergic effects by blocking these receptors, which can lead to side effects such as dry mouth and blurred vision .

The synthesis of cyproheptadine typically involves several steps:

- Formation of the Piperidine Ring: Starting from appropriate precursors, the piperidine structure is synthesized through cyclization reactions.

- Dibenzo Cycloheptene Formation: This involves coupling reactions to form the dibenzo cycloheptene component.

- Final Coupling: The two components are combined to yield cyproheptadine through various organic synthesis techniques such as condensation or cyclization reactions .

Cyproheptadine has a range of applications:

- Allergy Treatment: Used for managing symptoms associated with allergic rhinitis and urticaria.

- Appetite Stimulation: Often prescribed off-label to stimulate appetite in patients with conditions like anorexia or cachexia.

- Serotonin Syndrome Management: Employed in clinical settings to counteract the effects of excessive serotonin activity .

Cyproheptadine interacts with various drugs and substances:

- Serotonin Reuptake Inhibitors: It can mitigate side effects associated with these medications due to its antiserotonergic properties.

- Other Antihistamines: Caution is advised when used concurrently due to potential additive sedative effects.

- Alcohol: Concurrent use may enhance drowsiness and impair motor function .

Cyproheptadine is structurally related to several other compounds that share similar pharmacological properties:

| Compound Name | Chemical Structure | Primary Use | Unique Features |

|---|---|---|---|

| Pizotifen | C22H24N2 | Migraine prophylaxis | Also acts on 5-HT receptors; less sedating |

| Ketotifen | C16H16N2 | Asthma treatment | More selective for H1 receptors |

| Doxepin | C19H21N | Antidepressant | Dual action as an antidepressant and antihistamine |

| Hydroxyzine | C21H27ClN2 | Anxiety treatment | Stronger sedative effects |

Cyproheptadine's unique combination of antihistaminic, antiserotonergic, and anticholinergic properties distinguishes it from these compounds, making it particularly effective for specific clinical scenarios such as serotonin syndrome treatment .

Neurotransmitter Receptor Interactions

Histaminergic Receptor Antagonism

Cyproheptadine demonstrates potent competitive antagonism at histamine receptors, with particularly high affinity for the histamine H1 receptor subtype [1]. The compound exhibits exceptional binding potency at H1 receptors, with reported pKi values of 10.2 and binding affinity constants as low as 0.43 nanomolar [1] [39]. This represents subnanomolar binding affinity, placing cyproheptadine among the most potent H1 receptor antagonists available [1].

Research investigations have revealed that cyproheptadine competes with free histamine for binding at histamine receptor sites, thereby antagonizing histamine-mediated effects [7]. The mechanism involves direct competitive inhibition where cyproheptadine molecules bind to the same receptor sites that would normally accommodate histamine molecules [22]. This competitive antagonism prevents histamine from exerting its physiological effects on target tissues [3].

Notably, cyproheptadine also demonstrates significant activity at histamine H2 receptors, where it functions as a particularly potent H2 antagonist [5]. Studies have identified cyproheptadine as possessing especially high affinity for H2 receptors, with one investigation reporting it as the most potent H2 antagonist documented at the time of publication [5]. This dual H1 and H2 receptor antagonism distinguishes cyproheptadine from many other antihistaminic compounds that typically show selectivity for one receptor subtype [5].

Serotonergic Receptor Antagonism

Cyproheptadine exhibits comprehensive antagonist activity across multiple serotonin receptor subtypes, with particularly potent effects at 5-hydroxytryptamine type 2 receptors [1] [8]. The compound demonstrates extremely high binding affinity for 5-hydroxytryptamine 2A receptors, with pKi values of 8.80 and binding constants in the 1-10 nanomolar range [8] [21]. Research findings indicate that cyproheptadine ranks among the most potent 5-hydroxytryptamine 2A receptor antagonists, with binding affinities comparable to other highly selective serotonin receptor ligands [8].

At 5-hydroxytryptamine 2B receptors, cyproheptadine displays exceptional potency with pKi values reaching 9.14 and binding constants as low as 0.07 nanomolar [1] [21]. Similarly, the compound exhibits high affinity for 5-hydroxytryptamine 2C receptors, with reported pKi values between 8.71 and 8.89 and binding constants ranging from 1.28 to 1.9 nanomolar [1] [39]. These findings demonstrate that cyproheptadine maintains consistently high binding affinity across all three 5-hydroxytryptamine type 2 receptor subtypes [21].

Research has established that cyproheptadine also interacts with other serotonin receptor subtypes, though with generally lower affinity [8]. At 5-hydroxytryptamine 1A receptors, the compound shows moderate binding with pKi values around 7.1 and binding constants of approximately 80 nanomolar [8]. The compound demonstrates lower but measurable affinity for 5-hydroxytryptamine 6 and 5-hydroxytryptamine 7 receptors, with pKi values of 6.9 for both subtypes and binding constants of 130 nanomolar [39].

Mechanistic studies have revealed that cyproheptadine antagonizes serotonin effects by competing with serotonin molecules for binding at receptor sites in smooth muscle tissues and other target locations [7]. This competitive antagonism appears to be particularly relevant for the compound's effects on appetite regulation, where antagonism of serotonin at hypothalamic appetite centers may account for cyproheptadine's appetite-stimulating properties [1] [7].

Muscarinic Acetylcholine Receptor Antagonism

Cyproheptadine demonstrates significant antagonist activity at muscarinic acetylcholine receptors, exhibiting non-selective binding across multiple receptor subtypes [10] [11]. Research investigations have revealed that cyproheptadine displays high but similar affinity for muscarinic M1, M2, and M3 receptor subtypes, with pA2 values consistently ranging from 7.99 to 8.02 across all three subtypes [11]. This uniform binding profile indicates that cyproheptadine does not discriminate between different muscarinic receptor subtypes, unlike more selective muscarinic antagonists [10] [11].

Functional studies conducted in isolated tissue preparations have confirmed the muscarinic antagonist properties of cyproheptadine [11]. Experiments using field-stimulated rabbit vas deferens to assess ganglionic M1 and cardiac M2 receptor interactions, as well as guinea pig ileum preparations to evaluate smooth muscle M3 receptor effects, have demonstrated consistent antagonist activity across all receptor subtypes [11]. The compound's muscarinic antagonist effects contribute to its overall pharmacological profile, though these effects are generally weaker compared to its antihistaminic and antiserotonergic activities [9].

The molecular basis for cyproheptadine's muscarinic receptor antagonism involves competitive binding at acetylcholine recognition sites [15]. Unlike compounds that show preferential binding to specific muscarinic receptor subtypes, cyproheptadine exhibits broad-spectrum muscarinic antagonism that encompasses multiple receptor populations [10]. This non-selective muscarinic antagonism contributes to various physiological effects associated with cholinergic system modulation [9].

Dopaminergic Receptor Interactions

Cyproheptadine exhibits measurable but relatively limited interactions with dopaminergic receptors compared to its potent effects at histaminergic and serotonergic receptors [16] [39]. Research findings indicate that the compound shows primary affinity for dopamine D3 receptors, with reported pKi values of 7.8 and binding constants of 16 nanomolar [39]. This represents moderate binding affinity that is significantly lower than the compound's interactions with histamine and serotonin receptors [39].

Experimental studies have revealed interesting cross-reactivity between cyproheptadine's serotonergic and dopaminergic receptor interactions [16]. Research using isolated canine vascular preparations demonstrated that cyproheptadine could antagonize dopamine-induced vasoconstriction, with the compound shifting dopamine concentration-response curves approximately two logarithmic units to the right [16]. These studies suggested that dopamine-induced effects might be mediated through receptors closely related to serotonin receptors rather than through classical alpha-adrenergic mechanisms [16].

Protection experiments have provided additional insights into the relationship between cyproheptadine's serotonergic and dopaminergic receptor interactions [16]. Research findings showed that preincubation with serotonin could protect dopamine receptors from cyproheptadine blockade, while dopamine pretreatment could similarly protect both its own receptors and serotonin receptors [16]. This cross-protection pattern suggests that cyproheptadine may interact with dopamine through receptor mechanisms that share structural or functional similarities with serotonin receptor systems [16].

Cellular Signaling Pathways

G-Protein Coupled Receptor Modulation

Cyproheptadine exerts complex effects on G-protein coupled receptor signaling pathways through multiple mechanisms involving different G-protein subtypes [26] [27]. Research has identified a novel signaling pathway involving sigma-1 receptor activation that couples to Gi protein signaling [26] [27]. Studies using cultured cortical neurons demonstrated that cyproheptadine activates sigma-1 receptors, which subsequently couple to Gi proteins to modulate downstream signaling cascades [26].

The compound's interaction with Gi protein-coupled pathways has been confirmed through pharmacological intervention studies [26] [27]. Research using pertussis toxin, a selective Gi protein inhibitor, demonstrated that cyproheptadine's effects on neuronal potassium currents were eliminated when Gi proteins were blocked [26]. Similarly, application of the Gi protein antagonist NF023 significantly reduced cyproheptadine-induced cellular effects, confirming the critical role of Gi protein signaling in the compound's mechanism of action [27].

Cyproheptadine's effects on traditional G-protein coupled receptor pathways involve antagonism at Gq/G11-coupled receptors [1]. At histamine H1 and serotonin 5-hydroxytryptamine 2 receptors, cyproheptadine blocks normal agonist-induced activation of phospholipase C-beta [1]. This antagonism prevents the normal generation of diacylglycerol and inositol 1,4,5-trisphosphate second messengers that would typically result from receptor activation [1].

The compound demonstrates selectivity in its G-protein coupled receptor interactions, with research showing that antagonists of various traditional neurotransmitter receptors do not eliminate cyproheptadine's novel cellular effects [26]. Studies examining serotonin receptor antagonists, dopamine D2 receptor antagonists, muscarinic receptor antagonists, and histamine H1 and H2 receptor antagonists found that none of these interventions could block cyproheptadine's effects on neuronal ion channels [26]. This selectivity pattern supports the involvement of alternative G-protein coupled pathways, particularly sigma-1 receptor-mediated signaling [27].

Ion Channel Regulation

Cyproheptadine demonstrates significant modulatory effects on various ion channel types, with particularly well-characterized effects on voltage-gated potassium channels [13] [24] [25]. Research using cultured mouse cortical neurons has revealed that cyproheptadine enhances delayed rectifier outward potassium currents through sigma-1 receptor-mediated mechanisms [13] [26]. The compound increases potassium current amplitude in a concentration-dependent manner, with effects observed at concentrations ranging from 2 to 20 micromolar [26].

Studies have identified protein kinase A as a critical mediator of cyproheptadine's effects on potassium channel regulation [13] [26]. Research findings demonstrate that cyproheptadine reduces protein kinase A activity, leading to decreased phosphorylation of voltage-gated potassium channel subunits [26] [35]. Western blot analyses have shown dose-dependent decreases in phosphorylated protein kinase A levels following cyproheptadine treatment, with effects occurring within five minutes of compound application [26].

The molecular targets of cyproheptadine's ion channel effects include Kv2.1 alpha-subunits, which are major contributors to delayed rectifier potassium currents in mammalian central nervous system neurons [26]. Experiments using HEK-293 cells transfected with Kv2.1 subunits have confirmed that cyproheptadine's enhancing effects on potassium currents can be reproduced in heterologous expression systems [26]. Specific pharmacological studies using Jingzhaotoxin-III, a selective Kv2.1 channel blocker, have verified the involvement of these channel subunits in cyproheptadine's mechanism of action [26].

Cyproheptadine also affects additional ion channel types beyond voltage-gated potassium channels [24] [25]. Research has indicated that the compound modulates tetraethylammonium-insensitive potassium channels, potentially including D-type currents and inward-rectifier potassium channels [24] [25]. Current-voltage relationship studies have revealed that cyproheptadine affects both outward and inward ion channel activities, suggesting broad effects on neuronal membrane properties [25].

Calcium Influx Inhibition Mechanisms

Cyproheptadine exhibits well-documented calcium channel blocking properties that contribute to its diverse pharmacological effects [3] [12] [14] [36]. Research using isolated cardiac myocytes has demonstrated that cyproheptadine and its derivatives can potently inhibit L-type calcium channels [14]. Studies comparing cyproheptadine to established calcium channel blockers have shown that certain cyproheptadine derivatives exhibit calcium channel blocking potency equivalent to verapamil [14].

Detailed electrophysiological investigations have characterized the voltage-dependence of cyproheptadine's calcium channel blocking effects [14]. Research using guinea pig cardiomyocytes revealed that cyproheptadine's inhibitory effects on calcium currents are enhanced at more depolarized holding potentials [14]. The compound demonstrated IC50 values of 42.44 micromolar at holding potentials of -80 millivolts, compared to 7.75 micromolar at holding potentials of -40 millivolts [14]. This voltage-dependence suggests that cyproheptadine's interaction with calcium channels is influenced by membrane potential as well as drug concentration [36].

Mechanistic studies have revealed that cyproheptadine reduces calcium influx through multiple pathways [36]. Research using guinea pig taenia coli preparations demonstrated that cyproheptadine inhibits calcium uptake in both normal and high-potassium conditions [36]. The compound's effects on calcium influx were shown to be reversible and could be overcome by increasing extracellular calcium concentrations, confirming competitive inhibition mechanisms [36].

Functional consequences of cyproheptadine's calcium channel inhibition have been extensively characterized in smooth muscle preparations [36]. Studies have shown that cyproheptadine selectively inhibits tonic contractile components that depend on sustained calcium influx, while having minimal effects on initial phasic contractions that rely on intracellular calcium release [36]. The compound's calcium channel blocking effects contribute to its overall profile of cardiovascular and smooth muscle effects [3] [14].

Receptor Binding Characteristics

Structure-Activity Relationships

The structure-activity relationships of cyproheptadine have been extensively investigated, revealing critical molecular features that determine its pharmacological activity [17] [18] [21] [23]. Research has identified the tricyclic dibenzocycloheptene core structure as essential for high-affinity binding to serotonin 5-hydroxytryptamine 2 receptors [21] [23]. Studies examining structural modifications to this core ring system have demonstrated that even minor alterations can result in dramatic reductions in binding affinity and biological activity [18] [23].

The butterfly-like molecular conformation of cyproheptadine, characterized by the bent tricyclic dibenzosuberene moiety combined with the chair-form N-methylpiperidine ring, has been identified as crucial for receptor binding [18] [23]. Research investigating cyproheptadine derivatives has shown that modifications affecting this three-dimensional molecular shape generally result in significant loss of inhibitory activity [18] [23]. Even small changes such as reduction or replacement of the 10,11-olefinic bond in the tricyclic ring system cause drastic decreases in biological potency [18] [23].

Systematic structure-activity relationship studies have revealed that the most active cyproheptadine derivatives maintain specific steric and electrostatic patterns [21]. Research has identified the importance of the butterfly conformation of the tricyclic system and appropriate proton affinity characteristics at the central ring structures [21]. These molecular features appear to be required for optimal interaction with all three 5-hydroxytryptamine 2 receptor subtypes, explaining cyproheptadine's broad-spectrum serotonin receptor antagonism [21].

The N-methylpiperidine moiety represents another critical structural element for cyproheptadine's biological activity [19]. Structure-activity relationship analyses have confirmed that the terminal nitrogen atom must be tertiary in nature for significant receptor affinity [19]. The piperidine ring system contributes to the overall molecular geometry required for optimal receptor binding, and modifications to this structural element typically result in reduced pharmacological potency [19].

Binding Affinity Profiles

| Receptor | Binding Affinity (pKi) | Ki Value (nM) | Study Reference |

|---|---|---|---|

| Histamine H1 receptor | 10.2 | Subnanomolar | GtoPdb database [39] |

| Histamine H1 receptor | 9.37 | 0.43 | DrugMatrix data [39] |

| Histamine H2 receptor | High affinity | Potent H2 antagonist | Pubmed 30911 [5] |

| Serotonin 5-HT2A receptor | 8.80 | 1.6 | Peroutka 1988 [8] |

| Serotonin 5-HT2B receptor | 9.14 | 0.07 | Various studies [21] |

| Serotonin 5-HT2C receptor | 8.71 | 1.9 | Various studies [21] |

| Serotonin 5-HT2C receptor | 8.89 | 1.28 | DrugMatrix data [39] |

| Serotonin 5-HT1A receptor | ~7.1 | ~80 | Peroutka 1988 [8] |

| Serotonin 5-HT6 receptor | 6.9 | 130 | Various studies [39] |

| Serotonin 5-HT7 receptor | 6.9 | 130 | Various studies [39] |

| Muscarinic M1 receptor | 7.99-8.02 | 10-100 | Eltze et al. 1989 [11] |

| Muscarinic M2 receptor | 7.99-8.02 | 10-100 | Eltze et al. 1989 [11] |

| Muscarinic M3 receptor | 7.99-8.02 | 10-100 | Eltze et al. 1989 [11] |

| Dopamine D3 receptor | 7.8 | 16 | DrugMatrix data [39] |

| Alpha-1A adrenergic receptor | 7.01 | 98 | DrugMatrix data [39] |

| Sigma-1 receptor | 0.93 | 930 | He et al. 2012 [26] |

Comprehensive binding affinity studies have established cyproheptadine as a multi-target ligand with varying degrees of potency across different receptor families [39]. The compound demonstrates exceptionally high binding affinity for histamine H1 receptors, with pKi values exceeding 9.0 and binding constants in the subnanomolar to low nanomolar range [39]. This represents some of the highest binding affinity reported for any antihistaminic compound [1].

Serotonin receptor binding profiles reveal that cyproheptadine exhibits particularly potent interactions with 5-hydroxytryptamine 2 receptor subtypes [8] [21]. The compound maintains consistently high binding affinity across 5-hydroxytryptamine 2A, 2B, and 2C receptors, with pKi values ranging from 8.7 to 9.1 and binding constants typically below 10 nanomolar [21] [39]. This uniform high-affinity binding across 5-hydroxytryptamine 2 receptor subtypes distinguishes cyproheptadine from many other serotonin receptor ligands that often show subtype selectivity [21].

Comparative binding studies have revealed the hierarchical affinity profile of cyproheptadine across different neurotransmitter receptor families [39]. The compound exhibits highest affinity for histamine H1 and serotonin 5-hydroxytryptamine 2 receptors, followed by moderate affinity for muscarinic acetylcholine receptors, and lower but measurable affinity for various other receptor types including dopaminergic and adrenergic receptors [39]. This broad binding profile contributes to cyproheptadine's diverse pharmacological effects [1] [9].

Kinetic binding studies have provided additional insights into cyproheptadine's receptor interaction characteristics [37]. Research examining binding kinetics at histamine H1 receptors has revealed that cyproheptadine exhibits prolonged residence times compared to some other antihistaminic compounds [37]. The compound's tricyclic aromatic structure and molecular rigidity appear to contribute to enhanced binding stability and slower dissociation rates from receptor binding sites [37].

Receptor Selectivity Determinants

The receptor selectivity profile of cyproheptadine is determined by several molecular and structural factors that influence its binding preferences across different neurotransmitter receptor families [21] [37] [39]. Research has identified the compound's tricyclic dibenzocycloheptene core as a critical determinant of its high affinity for both histamine H1 and serotonin 5-hydroxytryptamine 2 receptors [21]. The structural similarity between the binding pockets of these receptor types appears to accommodate cyproheptadine's rigid tricyclic framework effectively [21].

| Receptor Class | Selectivity Profile | Clinical Relevance |

|---|---|---|

| Histamine Receptors | H1 >> H2 (but significant H2 activity) | Primary antihistamine activity [1] [5] |

| Serotonin 5-HT2 Receptors | High affinity for all 5-HT2 subtypes | Anti-serotonergic effects, appetite stimulation [1] [21] |

| Serotonin Other Receptors | Moderate to low affinity | Contributing to side effect profile [8] [39] |

| Muscarinic Receptors | Non-selective across M1,M2,M3 | Anticholinergic effects [9] [11] |

| Dopaminergic Receptors | Limited affinity, primarily D3 | Minor contribution to pharmacology [39] |

| Adrenergic Receptors | Low affinity, some α1A activity | Minimal clinical significance [39] |

| Sigma Receptors | Selective for σ1 receptor | Ion channel modulation, neuronal effects [26] [27] |

Molecular modeling studies have revealed that cyproheptadine's selectivity for 5-hydroxytryptamine 2 receptors is related to specific steric and electrostatic requirements [21]. The compound's butterfly conformation allows optimal fitting within the binding pockets of 5-hydroxytryptamine 2A, 2B, and 2C receptors, while this same rigid structure may be less compatible with other serotonin receptor subtypes that have different binding pocket geometries [21]. Research has confirmed that cyproheptadine derivatives maintaining the butterfly conformation show similar selectivity patterns [21].

The compound's non-selective binding across muscarinic acetylcholine receptor subtypes reflects the high degree of structural conservation in the acetylcholine binding sites of M1, M2, and M3 receptors [10] [11]. Studies have shown that unlike selective muscarinic antagonists that exploit subtle differences between receptor subtypes, cyproheptadine interacts with conserved structural elements common to all muscarinic receptor subtypes [11]. This results in the observed uniform binding affinity across different muscarinic receptor populations [10].

Impact on Intracellular Signaling Cascades

Cyproheptadine exerts profound effects on multiple intracellular signaling pathways through diverse molecular mechanisms that extend beyond its traditional antihistaminergic and antiserotonergic activities. The compound demonstrates remarkable versatility in modulating cellular signaling cascades, with effects documented across numerous cell types and experimental systems [1] [2] [3].

The most extensively characterized intracellular signaling effect of cyproheptadine involves the sigma-1 receptor-mediated activation of Gi protein pathways. Research utilizing mouse cortical neurons and HEK-293 cells transfected with Kv2.1 α-subunits has demonstrated that cyproheptadine binds directly to sigma-1 receptors, initiating a cascade that activates Gi proteins and subsequently reduces protein kinase A activity [1] [2]. This pathway represents a novel mechanism of action that is independent of the compound's established interactions with histamine and serotonin receptors.

| Signaling Pathway | Mechanism | Cellular Effects | Concentration Range (μM) |

|---|---|---|---|

| Gi Protein Pathway | Sigma-1 receptor-mediated Gi protein activation | Enhanced K+ channel activity, reduced neuronal excitability | 10 |

| p38 MAPK Activation | Phosphorylation at Thr180/Tyr182 within 1 hour | Cell cycle arrest at G1/S transition | 40 |

| HBP1/p16INK4A Pathway | Increased HBP1 stability and p16INK4A transcription | G1 arrest through CDK4/6 inhibition | 40 |

| Calcium Signaling | Blockade of calcium influx at cell membrane | Inhibited prolactin release from pituitary cells | 1-10 |

| cAMP/PKA Pathway | Reduction of protein kinase A activity | Increased K+ current amplitude in cortical neurons | 10 |

| PI3K/Akt Pathway | Inhibition of PI3K activity and downstream targets | Suppression of p70S6K and 4EBP1 phosphorylation | 20-40 |

The p38 mitogen-activated protein kinase pathway represents another critical target of cyproheptadine action. In hepatocellular carcinoma cell lines, cyproheptadine induces rapid phosphorylation of p38 MAPK at threonine 180 and tyrosine 182 residues within one hour of treatment [4]. This activation subsequently leads to the stabilization and increased expression of HMG box-containing protein 1, a transcription factor that directly regulates p16INK4A expression through sequence-specific binding to its promoter region [4] [5].

Calcium signaling modulation represents a fundamental mechanism through which cyproheptadine exerts its physiological effects, particularly in pituitary cells. Studies utilizing cultured anterior pituitary cells have demonstrated that cyproheptadine inhibits prolactin release through blockade of calcium influx at the cell membrane [6]. This effect can be completely prevented by verapamil, a calcium channel blocker, indicating that cyproheptadine's action involves direct interference with calcium channel function rather than intracellular calcium mobilization [6] [7].

The compound also significantly impacts the phosphatidylinositol 3-kinase pathway, as demonstrated in myeloma cell studies where cyproheptadine inhibits PI3K activity and suppresses the phosphorylation of downstream targets including p70S6K and 4EBP1 [8]. This inhibition contributes to the compound's antiproliferative effects in malignant cells while showing minimal toxicity in normal hematopoietic cells.

Modulation of Protein Kinase Activity

Cyproheptadine demonstrates selective and potent effects on multiple protein kinase systems, with distinct mechanisms of action that vary depending on the cellular context and kinase target. The compound's ability to modulate protein kinase activity represents a central mechanism underlying its diverse pharmacological effects [1] [4] [9].

Protein kinase A emerges as a primary target of cyproheptadine action through the sigma-1 receptor pathway. Electrophysiological studies in mouse cortical neurons have demonstrated that intracellularly delivered cyproheptadine reduces PKA activity within 30-60 minutes of application [1] [2]. This reduction occurs through a sigma-1 receptor-mediated mechanism involving Gi protein activation, as evidenced by the fact that Gi protein inhibition completely eliminates cyproheptadine's effects on both potassium currents and PKA activity [1].

| Protein Kinase | Effect | Mechanism | Downstream Effects | Time Course |

|---|---|---|---|---|

| Protein Kinase A (PKA) | Inhibition | Sigma-1 receptor/Gi protein-mediated reduction | Enhanced K+ channel activity | 30-60 minutes |

| p38 MAPK | Activation | Direct phosphorylation at Thr180/Tyr182 | HBP1 stabilization, cell cycle arrest | 1 hour |

| CHK2 | Activation | p53-independent activation in Huh-7 cells | p21 induction, G1/S arrest | 1-4 hours |

| CDK4/6 | Inhibition | Indirect via p16INK4A upregulation | G1 arrest in HepG2 cells | 1-4 hours |

| CDK2 | Inhibition | Reduced kinase activity through p21/p27 induction | Rb hypophosphorylation, G1/S arrest | 2-4 hours |

| PI3K | Inhibition | Direct inhibition with suppressed downstream signaling | Reduced p70S6K/4EBP1 phosphorylation | 2-4 hours |

The p38 MAPK pathway represents a critical target for cyproheptadine's antiproliferative effects. In hepatocellular carcinoma cells, cyproheptadine induces rapid and sustained phosphorylation of p38 MAPK at the dual phosphorylation site consisting of threonine 180 and tyrosine 182 [4]. This phosphorylation event is essential for p38 MAPK activation and leads to the subsequent phosphorylation and stabilization of HBP1, a transcription factor that promotes cell cycle arrest through p16INK4A upregulation [4] [5].

Checkpoint kinase 2 activation represents another important mechanism of cyproheptadine action, particularly in cell lines with defective p53 function. In Huh-7 hepatocellular carcinoma cells, which harbor a mutated p53 gene, cyproheptadine activates CHK2 through a p53-independent mechanism [4]. This activation contributes to the induction of p21 expression and subsequent cell cycle arrest at the G1/S transition, demonstrating that cyproheptadine can engage cell cycle checkpoints even in the absence of functional p53 [4].

Cyclin-dependent kinases represent downstream targets of cyproheptadine action through multiple convergent pathways. CDK4/6 activity is indirectly inhibited through cyproheptadine-induced upregulation of p16INK4A, which directly binds to and inhibits these kinases [4] [10]. Simultaneously, CDK2 activity is reduced through the induction of p21 and p27 expression, cyclin-dependent kinase inhibitors that bind to and inhibit CDK2-cyclin E complexes [4].

Phosphatidylinositol 3-kinase represents a direct target of cyproheptadine in multiple malignant cell types. Studies in myeloma cells have demonstrated that cyproheptadine directly inhibits PI3K activity, leading to reduced phosphorylation of downstream targets including p70S6 kinase and 4E-BP1 [8]. This inhibition contributes to the compound's selective toxicity against malignant cells while preserving normal hematopoietic cell viability.

Effects on Neurotransmitter Release and Reuptake

Cyproheptadine exerts complex effects on neurotransmitter systems that extend beyond its established antagonistic activities at histamine and serotonin receptors. The compound influences neurotransmitter release and reuptake through multiple mechanisms, including direct receptor interactions, modulation of ion channels, and effects on intracellular signaling pathways [11] [12] [13].

The compound demonstrates high affinity for muscarinic acetylcholine receptors across all major subtypes, with pA2 values ranging from 7.99 to 8.02 for M1, M2, and M3 receptors [14] [15]. Unlike selective muscarinic antagonists, cyproheptadine does not discriminate between receptor subtypes, displaying equipotent antagonistic activity across the muscarinic receptor family [14]. This broad muscarinic antagonism contributes to the compound's anticholinergic effects, including dry mouth, sedation, and altered cognitive function.

Serotonergic neurotransmission represents a primary target of cyproheptadine action, with the compound exhibiting particularly high affinity for 5-HT2 receptor subtypes. Positron emission tomography studies in humans have demonstrated that cyproheptadine achieves 85% blockade of 5-HT2 receptors at doses of 12 milligrams per day and 95% blockade at 18 milligrams per day [16] [17]. This potent 5-HT2 antagonism underlies the compound's efficacy in treating serotonin syndrome and its potential antipsychotic properties.

The compound's effects on gamma-aminobutyric acid neurotransmission occur through indirect mechanisms involving 5-HT2 receptor antagonism. Research has demonstrated that cyproheptadine blocks 5-HT2 receptor-mediated potentiation of GABA-activated currents in dorsal root ganglion neurons [18]. This effect results from the compound's ability to prevent serotonin-induced protein kinase C-dependent phosphorylation of GABA_A receptors, which normally enhances GABA sensitivity [18].

Dopaminergic neurotransmission is influenced by cyproheptadine through multiple pathways. The compound exhibits moderate affinity for dopamine D2 receptors, with Ki values ranging from 74 to 112 nanomolar [11]. Additionally, cyproheptadine affects dopamine release indirectly through its 5-HT2C receptor antagonism, as activation of 5-HT2C receptors normally inhibits dopamine release in various brain regions [19].

Studies examining cyproheptadine's effects on neurotransmitter release have revealed complex, context-dependent mechanisms. In pituitary cells, cyproheptadine inhibits hormone release through calcium channel blockade rather than direct effects on neurotransmitter systems [6] [20]. This mechanism operates independently of serotonergic and dopaminergic pathways, as evidenced by the inability of serotonin or dopamine antagonists to reverse cyproheptadine's inhibitory effects [20] [21].

The compound's influence on acetylcholine release occurs through its muscarinic receptor antagonism, which can affect both central and peripheral cholinergic function. In hippocampal tissue, cyproheptadine demonstrates equal potency at muscarinic autoreceptors and postsynaptic receptors, suggesting it can influence both acetylcholine release and postsynaptic responses [22].

Interactions with Sigma-1 Receptors

Cyproheptadine's interactions with sigma-1 receptors represent a novel and therapeutically significant mechanism of action that was first characterized through electrophysiological studies in mouse cortical neurons. This interaction operates independently of the compound's established antihistaminergic and antiserotonergic properties, revealing an entirely new dimension of cyproheptadine pharmacology [1] [2] [23].

Direct binding studies have confirmed that cyproheptadine exhibits specific affinity for sigma-1 receptors, as demonstrated through ligand-receptor binding assays in neuronal preparations [1] [2]. The functional significance of this binding becomes apparent through the observation that sigma-1 receptor agonists can mimic cyproheptadine's electrophysiological effects, while sigma-1 receptor antagonists completely block these effects [1].

| Interaction Type | Evidence | Experimental Model | Functional Outcome |

|---|---|---|---|

| Direct Binding | Ligand-receptor binding assay confirmed direct binding | Mouse cortical neurons | Increased K+ current amplitude |

| Functional Coupling | Sigma-1 agonists mimic cyproheptadine effects | HEK-293 cells with Kv2.1 transfection | Reduced neuronal excitability |

| Gi Protein Activation | Gi protein inhibition eliminates cyproheptadine effects | Cortical neuron cultures | PKA activity reduction |

| Nuclear Translocation | Sigma-1 dissociation from BiP upon activation | Various cell lines | Intracellular signaling modulation |

| K+ Channel Modulation | Enhanced Kv2.1 channel activity | Patch-clamp electrophysiology | Enhanced delayed rectifier current |

The sigma-1 receptor pathway initiated by cyproheptadine involves a complex sequence of molecular events beginning with receptor activation and subsequent dissociation from the endoplasmic reticulum chaperone protein BiP [23] [24]. Upon cyproheptadine binding, activated sigma-1 receptors translocate to various intracellular destinations, including plasma membranes, where they can directly interact with ion channels and other membrane proteins [23].

The functional coupling between cyproheptadine-activated sigma-1 receptors and Gi proteins represents a critical component of this signaling pathway. Pharmacological inhibition of Gi proteins completely eliminates cyproheptadine's effects on both potassium currents and protein kinase A activity, indicating that Gi protein activation is essential for downstream signaling [1] [2]. This coupling mechanism appears to be specific to sigma-1 receptors, as antagonists of other G-protein coupled receptors, including serotonin, muscarinic, dopamine, and histamine receptors, do not affect cyproheptadine's sigma-1 mediated responses [1].

Molecular knockdown studies using small interfering RNA targeting sigma-1 receptors have provided definitive evidence for the functional importance of these receptors in cyproheptadine action. Reduction of sigma-1 receptor expression significantly diminishes cyproheptadine's ability to enhance potassium currents, while overexpression of sigma-1 receptors enhances the compound's effects [1] [2].

The sigma-1 receptor-mediated pathway initiated by cyproheptadine ultimately converges on ion channel modulation, particularly voltage-gated potassium channels. This modulation occurs through the Gi protein-mediated reduction of protein kinase A activity, which in turn affects the phosphorylation state and activity of Kv2.1 channels [1] [9]. The resulting enhancement of potassium currents contributes to reduced neuronal excitability and may underlie some of cyproheptadine's therapeutic effects in neuropsychiatric disorders.

Potassium Channel Modulation in Neuronal Cells

Cyproheptadine exerts significant modulatory effects on multiple types of potassium channels in neuronal cells, with these effects contributing substantially to the compound's impact on neuronal excitability and synaptic function. The most extensively characterized effect involves enhancement of delayed rectifier potassium currents through the sigma-1 receptor pathway [1] [2] [9].

The Kv2.1 delayed rectifier potassium channel represents the primary target of cyproheptadine's channel modulatory effects. Patch-clamp electrophysiological studies in both mouse cortical neurons and HEK-293 cells transfected with Kv2.1 α-subunits have demonstrated that cyproheptadine enhances the amplitude of delayed rectifier potassium currents by 30-35% [1] [2]. This enhancement occurs through the sigma-1 receptor/Gi protein/protein kinase A pathway, as evidenced by the ability of sigma-1 receptor antagonists and Gi protein inhibitors to block the effect [1].

| Channel Type | Modulation | Mechanism | Cellular Location | Physiological Impact |

|---|---|---|---|---|

| Kv2.1 (Delayed Rectifier) | Enhanced current amplitude by 30-35% | Sigma-1/Gi/PKA pathway | Cortical neurons, HEK-293 cells | Reduced action potential frequency |

| TEA-sensitive K+ channels | Increased activity, reduced excitability | Similar to Kv2.1 modulation | Medial prefrontal cortex neurons | Altered neuronal excitability |

| TEA-insensitive K+ channels | Enhanced hyperpolarization response | PKA-independent mechanisms | Cortical neurons | Modified membrane potential responses |

| Inward-rectifier (Kir) | Probable enhancement | Unknown, inferred from studies | Various neuronal types | Stabilized resting potential |

| ID channels | Probable enhancement | Unknown, inferred from studies | Cortical neurons | Enhanced repolarization |

Studies in medial prefrontal cortex neurons have revealed that cyproheptadine affects multiple classes of potassium channels beyond Kv2.1. Application of tetraethylammonium, which selectively blocks certain delayed rectifier channels, eliminates some but not all of cyproheptadine's effects on neuronal excitability [9]. This indicates that cyproheptadine also modulates tetraethylammonium-insensitive potassium channels, likely including A-type transient outward (ID) channels and inward-rectifier (Kir) channels [9].

The molecular mechanism underlying cyproheptadine's enhancement of Kv2.1 channels involves modulation of the channel's phosphorylation state through protein kinase A inhibition. Under basal conditions, protein kinase A phosphorylation reduces Kv2.1 channel activity. Cyproheptadine's sigma-1 receptor-mediated reduction of protein kinase A activity relieves this inhibitory phosphorylation, resulting in enhanced channel function [1] [2].

Current-voltage relationship analyses have demonstrated that cyproheptadine's effects on potassium channels extend beyond simple current enhancement. The compound increases membrane depolarization in response to positive current pulses and enhances hyperpolarization in response to negative current pulses [9]. This bidirectional effect suggests that cyproheptadine modulates channels involved in both depolarization and hyperpolarization responses.

The physiological consequences of cyproheptadine's potassium channel modulation include significant alterations in neuronal excitability. In medial prefrontal cortex pyramidal neurons, cyproheptadine reduces the current density required to generate action potentials, increases instantaneous firing frequency, and depolarizes the resting membrane potential [9]. Paradoxically, despite these excitatory effects, cyproheptadine also reduces the delay time to action potential initiation and lowers the spike threshold, indicating complex effects on neuronal firing patterns.

The clinical relevance of cyproheptadine's potassium channel modulation may extend to its therapeutic effects in neuropsychiatric disorders. The compound's ability to enhance neuronal excitability in prefrontal cortex, a brain region critical for cognitive function and mood regulation, may contribute to its reported efficacy as an antidepressant and cognitive enhancer [9] [25].

Prolactin Release Inhibition Mechanisms

Cyproheptadine exerts potent inhibitory effects on prolactin release from anterior pituitary cells through multiple mechanisms that operate independently of the compound's traditional antihistaminergic and antiserotonergic activities. These mechanisms involve direct actions at the pituitary level rather than hypothalamic modulation of prolactin-releasing factors [6] [20] [21].

The primary mechanism underlying cyproheptadine's prolactin inhibitory effects involves blockade of calcium influx at the pituitary cell membrane. Studies utilizing cultured rat anterior pituitary cells have demonstrated that cyproheptadine concentrations ranging from 10 nanomolar to 10 micromolar directly inhibit prolactin release in a dose-dependent manner [6]. This inhibition can be completely prevented by verapamil, a calcium channel blocker, indicating that cyproheptadine's effect results from interference with calcium channel function [6].

| Mechanism | Details | Evidence | Clinical Relevance | Concentration Range |

|---|---|---|---|---|

| Calcium Channel Blockade | Blockade of calcium influx at cell membrane | Verapamil prevents cyproheptadine inhibition | Explains prolactin-lowering effects | 10 nM - 10 μM |

| Non-serotonergic Pathway | Inhibition not reversed by serotonin | Serotonin does not reverse inhibition | Mechanism independent of antihistamine action | 1-100 μM |

| Non-dopaminergic Pathway | Not antagonized by dopamine antagonists | Haloperidol does not block effects | Distinct from dopaminergic prolactin control | 0.01-1 μM |

| Direct Pituitary Action | Direct effect on anterior pituitary cells | Cultured pituitary cell studies | Potential therapeutic target | 1-50 μM |

| Metabolite Activity | Desmethylcyproheptadine also inhibits release | Both parent drug and metabolite active | Extended duration of action | 10 nM - 10 μM |

The independence of cyproheptadine's prolactin inhibitory mechanism from serotonergic pathways has been definitively established through receptor antagonism studies. Serotonin does not reverse cyproheptadine's inhibitory effects on prolactin release, and the effect persists in the presence of serotonin receptor activation [20] [21]. This finding is particularly significant given cyproheptadine's potent 5-HT2 receptor antagonist properties, indicating that prolactin inhibition operates through a distinct molecular pathway.

Similarly, dopaminergic mechanisms do not mediate cyproheptadine's prolactin inhibitory effects. Haloperidol, a potent dopamine D2 receptor antagonist, fails to block cyproheptadine's inhibition of prolactin release [20] [26]. This independence from dopaminergic control distinguishes cyproheptadine's mechanism from the primary physiological regulation of prolactin release, which is normally under inhibitory dopaminergic control from the hypothalamus.

The direct pituitary action of cyproheptadine has been confirmed through studies utilizing cultured anterior pituitary cells isolated from hypothalamic influence. In these preparations, cyproheptadine consistently inhibits prolactin release with a dose-response relationship that parallels its effects in intact systems [6] [20]. This finding establishes that cyproheptadine can act directly at the pituitary level without requiring hypothalamic mediation.

Cyproheptadine's metabolite, desmethylcyproheptadine, retains the ability to inhibit prolactin release, indicating that the prolactin inhibitory mechanism does not require the parent compound's specific molecular structure [6] [27]. This metabolite activity may contribute to the prolonged duration of cyproheptadine's effects and suggests that the prolactin inhibitory mechanism involves interaction with a molecular target that accommodates structural modifications.

The clinical relevance of cyproheptadine's prolactin inhibitory mechanisms extends to its therapeutic applications in hyperprolactinemic conditions. The compound's ability to lower prolactin levels through calcium channel blockade provides an alternative to dopaminergic approaches, particularly in patients who cannot tolerate or do not respond to dopamine agonist therapy [28] [29]. Additionally, cyproheptadine has demonstrated efficacy in reducing growth hormone secretion from pituitary adenomas through similar calcium-dependent mechanisms [29] [26].

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

4.69 (LogP)

Log P= 4.69

4.7

Appearance

Melting Point

112.3-113.3 °C

215 - 217 °C

UNII

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

IT IS EFFECTIVE FOR...PREVENTION OF REACTIONS TO BLOOD OR PLASMA IN PT WITH KNOWN HISTORY OF SUCH REACTIONS, DERMOGRAPHISM, & AS THERAPY FOR ANAPHYLACTIC REACTIONS ADJUNCTIVE TO EPINEPHRINE & OTHER STANDARD MEASURES AFTER ACUTE MANIFESTATIONS HAVE BEEN CONTROLLED. /HCL/

IT IS PROBABLY EFFECTIVE IN MILD, LOCAL REACTIONS TO INSECT BITES, PHYSICAL ALLERGY, & MINOR DRUG & SERUM REACTIONS CHARACTERIZED BY PRURITUS. IT IS POSSIBLY EFFECTIVE IN PRURITUS OF...CONTACT DERMATITIS & PRURITUS OF CHICKEN POX. /HCL/

CYPROHEPTADINE...HAS BEEN REPORTED TO BE EFFECTIVE IN SOME PATIENTS /IN THE PROPHYLAXIS OF MIGRAINE/, BUT RESULTS OF CONTROLLED STUDIES HAVE DEMONSTRATED THAT IT IS ONLY SLIGHTLY BETTER THAN A PLACEBO.

For more Therapeutic Uses (Complete) data for CYPROHEPTADINE (16 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

ATC Code

R06 - Antihistamines for systemic use

R06A - Antihistamines for systemic use

R06AX - Other antihistamines for systemic use

R06AX02 - Cyproheptadine

Mechanism of Action

CYPROHEPTADINE...IS A SEROTONIN & HISTAMINE ANTAGONIST...

... It is an effective H1 blocker. Cyproheptadine also has prominent 5-H blocking activity on smooth muscle by virtue of its binding to 5-HT2A receptors. ... It has weak anticholinergic activity and possess mild central depressant properties.

KEGG Target based Classification of Drugs

Rhodopsin family

Histamine

HRH1 [HSA:3269] [KO:K04149]

Other CAS

Absorption Distribution and Excretion

Approximately 2-20% of the radioactivity from an orally administered radio-labeled dose of cyproheptadine is excreted in the feces, of which approximately 34% is unchanged parent drug (less than 5.7% of the total dose). At least 40% of radioactivity is recovered in the urine.

H1 antagonists are eliminated more rapidly by children than by adults and more slowly in those with severe liver disease. /H1 Receptor Antagonists/

The H1 antagonists are well absorbed from the gastrointestinal tract. Following oral administration, peak plasma concentrations are achieved in 2 to 3 hours ... . /H1 Receptor Antagonists/

To investigate the pharmacokinetics of cyproheptadine (CPH) and its metabolites, the plasma concn and urinary excretion of CPH and its detectable metabolites were determined after iv admin of parent or synthesized metabolites to rats. The plasma CPH concn time course was subjected to biexponential calculation following the iv admin of CPH, producing the temporal and low plasma concn of desmethylcyproheptadine (DMCPH) and the sustained plasma concn of desmethylcyproheptadine epoxide (DMCPHepo). DMCPH was also eliminated according to the biexponential equation, after iv admin of performed DMCPH, forming DMCPHepo in plasma. On the other hand, no detectable DMCPHepo was found in plasma after the iv admin of cyproheptadine epoxide (CPHepo). All cmpd administered had large distribution volumes and were most entirely excreted as DMCPHepo in urine; this excretion continued for a long time. However, the urinary excretion pattern of DMCPHepo after CPHepo was different from those after CPH and MCPH. The mean residence times of the epoxidized metabolites estimated from the urinary data were much longer than those from the plasma concn data, suggesting either a gradual reflux of the metabolites from a tissue depot into systemic circulation under those plasma concn close of detection limit, or one interaction which delays excretion into the urine. This study suggests that both metabolic pathways of CPH, through DMCPH nd CPHepo, to DMCPHepo are possible, but that the demethylation largely occurs prior to epoxidation; also that the extensive and persistent distribution of DMCPHepo to tissues may relate to the toxicity of CPH reported in rats.

Twelve diphenhydramine and cyproheptadine derivatives were synthesized and screened for Hl-receptor antagonist activity at the isolated guinea pig ileum and for H2-receptor antagonist activity at the isolated guinea pig right atrium. The cmpd showed high Hl- and H2-receptor antagonist activity. The incorporation of the diphenhydramine and cyproheptadine components provided high affinity to Hl-receptors. All compounds elicited a dual mode of competitive and noncompetitive antagonism. The nitroethenediamines with 4-fluoro-4-methyl-substituted diphenhydramine as the Hl-receptor antagonist moiety displayed the most potent Hl- and H2-receptor antagonist effects.

The blood brain barrier transport system for Hl-antagonists was studied using primary cultured bovine brain capillary endothelial cells to study the effects of five H1-antagonists (azelastine, ketotifen, cyproheptadine, emedastine, and cetirizine) on the uptake of radiolabeled mepyramine (pyrilamine). The uptake of mepyramine was inhibited by various H1-antagonists. Ketotifen competitively inhibited mepyramine uptake, and lipophilic basic drugs significantly inhibited mepyramine uptake. The results indicated that H1-antagonists are transported across the blood brain barrier via a carrier mediated transport system common to lipophilic basic drugs.

Metabolism Metabolites

In humans, the metabolism of a number of tertiary amine containing pharmacological agents to quaternary ammonium linked glucuronides, catalyzed by UDP-glucuronosyltransferase (UGT), represents a unique and important metabolic pathway for these compounds. A full length cDNA encoding human UGTl.4 (the so-called minor human bilirubin UGT) was inserted into the expression vector pREP9 and transfected into human embryonic kidney 293 cells, and stable transfectants were obtained after geneticin selection. As expected, the expressed protein had low catalytic activity toward bilirubin. However, expressed human UGTl.4 protein exhibited glucuronidation activity toward tertiary amine substrates, such as imipramine, cyproheptadine, tripelennamine, and chlorpromazine, which form quaternary ammonium linked glucuronides. Carcinogenic primary amines (beta-naphthylamine, benzidine, and 4-aminobiphenyl) also reacted with the expressed UGTl.4 protein at rates approximately 10-fold higher than the rates for quaternary ammonium glucuronide formation. Although a number of other UGT gene products are capable of catalyzing the glucuronidation of primary amine substrates, expressed human UGTl.4 protein is the only UGT isoform that has been shown to conjugate tertiary amine substrates, forming quaternary ammonium linked glucuronides.

Cyproheptadine has known human metabolites that include Cyproheptadine N-glucuronide.

Hepatic (cytochrome P-450 system) and some renal. Route of Elimination: After a single 4 mg oral dose of14C-labelled cyproheptadine HCl in normal subjects, given as tablets 2% to 20% of the radioactivity was excreted in the stools. At least 40% of the administered radioactivity was excreted in the urine.

Associated Chemicals

Wikipedia

Fluorenone

Drug Warnings

Potential Adverse Effects On Fetus: No problems in animal studies. Controlled studies not done in humans. Potential Side Effects On Breast-Fed Infant: Not known if secreted. FDA Category: B (B = Studies in laboratory animals have not demonstrated a fetal risk, but there are no controlled studies in pregnant women; or animal studies have shown an adverse effect (other than a decrease in fertility), but controlled studies in pregnant women have not demonstrated a risk to the fetus in the first trimester and there is no evidence of a risk in later trimesters.) /from Table II/

Side effects of cyproheptadine include those common to other H1 antagonist, such as drowsiness. Weight gain and increased growth in children have been observed and been attributed to an interference with regulation of the secretion growth hormone.

Small amounts of antihistamines are distributed into breast milk; use is not recommended in nursing mothers because of the risk of adverse effects, such as unusual excitement or irritability, in infants. /Antihistamines/

For more Drug Warnings (Complete) data for CYPROHEPTADINE (8 total), please visit the HSDB record page.

Use Classification

Methods of Manufacturing

Storage Conditions

Interactions

Anticholinergic effects may be potentiated when these medications /anticholinergics or other medications with anticholinergic activity/ are used concurrently with antihistamines; patients should be advised to report occurrence of gastrointestinal problems promptly since paralytic ileus may occur with concurrent therapy. /Antihistamines/

Concurrent use of monoamine oxidase (MAO) inhibitors with antihistamines may prolong the intensify the anticholinergic and CNS depressant effects of antihistamines; concurrent use is not recommended. /Antihistamines/

Concurrent use /of ototoxic medications/ with antihistamines may mask the symptoms of ototoxicity such as tinnitus, dizziness, or vertigo. /Antihistamines/

For more Interactions (Complete) data for CYPROHEPTADINE (12 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Two Cases of Serotonin Syndrome After Bupropion Overdose Treated With Cyproheptadine

Brian P Murray, Joseph E Carpenter, Joshua Sayers, Michael Yeh, Jordan Beau, Emily A Kiernan, Matthew J Wolf, Tonya A Bolton, Ziad KazziPMID: 33308914 DOI: 10.1016/j.jemermed.2020.10.039

Abstract

Bupropion is not known to have direct serotonin agonism or inhibit serotonin reuptake. In spite of this, it has been implicated as a causative agent of serotonin syndrome. We highlight two cases of single-agent bupropion overdose that subsequently met the diagnosis of serotonin syndrome by the Hunter criteria, despite the absence of direct serotonergic agents. CASE 1: A 14-year-old boy intentionally ingested an estimated 30 bupropion 75-mg immediate-release tablets. He presented in status epilepticus, was intubated, and was placed on midazolam and fentanyl infusions. He developed tremor, ankle clonus, and agitation. He was administered cyproheptadine for presumed serotonin syndrome with temporal improvement in his symptoms. CASE 2: A 19-year-old woman intentionally ingested an estimated 53 bupropion 150-mg extended-release tablets. She had a seizure and required sedation and intubation. During her course, she developed hyperthermia, inducible clonus, and hyperreflexia. She was treated with cyproheptadine without temporal improvement of symptoms but improved the following day. WHY SHOULD AN EMERGENCY PHYSICIAN BE AWARE OF THIS?: Although bupropion is not known to be directly serotonergic, it has been implicated as the single causative agent after overdose. This may be due to an indirect increase in activity of serotonergic cells. In these cases, bupropion overdose resulted in a clinical presentation consistent with serotonin syndrome, with the first having a temporal improvement after treatment with cyproheptadine. Physicians need to be aware of the potential serotonergic activity of bupropion for accurate assessment and treatment of this dangerous condition.COVID-19, microthromboses, inflammation, and platelet activating factor

Constantinos Demopoulos, Smaragdi Antonopoulou, Theoharis C TheoharidesPMID: 33296106 DOI: 10.1002/biof.1696

Abstract

Recent articles report elevated markers of coagulation, endothelial injury, and microthromboses in lungs from deceased COVID-19 patients. However, there has been no discussion of what may induce intravascular coagulation. Platelets are critical in the formation of thrombi and their most potent trigger is platelet activating factor (PAF), first characterized by Demopoulos and colleagues in 1979. PAF is produced by cells involved in host defense and its biological actions bear similarities with COVID-19 disease manifestations. PAF can also stimulate perivascular mast cell activation, leading to inflammation implicated in severe acute respiratory syndrome (SARS). Mast cells are plentiful in the lungs and are a rich source of PAF and of inflammatory cytokines, such as IL-1β and IL-6, which may contribute to COVID-19 and especially SARS. The histamine-1 receptor antagonist rupatadine was developed to have anti-PAF activity, and also inhibits activation of human mast cells in response to PAF. Rupatadine could be repurposed for COVID-19 prophylaxis alone or together with other PAF-inhibitors of natural origin such as the flavonoids quercetin and luteolin, which have antiviral, anti-inflammatory, and anti-PAF actions.Resonance Rayleigh scattering and spectrofluorimetric approaches for the selective determination of rupatadine using erythrosin B as a probe: application to content uniformity test

Albandary Almahri, Mohamed A Abdel-Lateef, Ebtihal Samir, Sayed M Derayea, Mohamed A El HamdPMID: 33179860 DOI: 10.1002/bio.3983

Abstract

In this study, spectrofluorimetric and resonance Rayleigh scattering techniques were applied for the first time for determination of rupatadine through two validated methods. The proposed methods were based on a facile association complex formation between rupatadine and erythrosin B reagent in acidic medium. Spectrofluorimetric determination relied on the quenching effect of rupatadine on the fluorescence intensity of erythrosin B at 556 nm (excitation = 530 nm). Conversely, the resonance Rayleigh scattering (RRS) method relied on enhancement in the resonance Rayleigh scattering spectrum of erythrosin B at 344 nm after the addition of rupatadine. The developed methods produced linear results over ranges 0.15-2.0 μg/ml and 0.1-1.5 μg/ml, with detection limits of 0.030 μg/ml and 0.018 μg/ml for the spectrofluorimetric method and the RRS method, respectively. All reaction conditions for rupatadine-erythrosin B formation were optimized experimentally and both methods were validated according to International Council for Harmonisation guidelines. The developed methods were applied to estimate rupatadine content in its pharmaceutical tablet dosage form with acceptable recoveries. Furthermore, a content uniformity test for the commercial rupatadine tablets was successfully applied by the suggested spectroscopic methods according to United States Pharmacopeia guidelines.Potential association of mast cells with coronavirus disease 2019

Theoharis C TheoharidesPMID: 33161155 DOI: 10.1016/j.anai.2020.11.003

Abstract

The clinical evidence of second-generation H1-antihistamines in the treatment of allergic rhinitis and urticaria in children over 2 years with a special focus on rupatadine

Antonio Nieto, María Nieto, Ángel MazónPMID: 33198523 DOI: 10.1080/14656566.2020.1830970

Abstract

Many obstacles limit the development of pharmacologic studies in children, in particular ethical and practical issues. Therefore, although second-generation H1-antihistamines (sgAH) are recommended by international guidelines as first-line therapy in childhood allergies, most data on the efficacy of antihistamines in children has been extrapolated from studies in adult patients.The current review focuses on rupatadine, a well-studied modern sgAH that has dual affinity for histamine H1-receptors and PAF receptors. In recent years, clinical efficacy and safety controlled-clinical trials on rupatadine were conducted in children and were based on latest current guidelines using validated tools of allergic rhinitis and urticaria.

Children are not little adults since they present specific physiologic, metabolic, and developmental differences that should be evaluated in specific trials. The clinical evidence with rupatadine in children is the most recent and validated in accordance with current recommendations, with extensive direct data on efficacy and safety in pediatric populations over 2 years old.

Development and Validation of Stability Indicating High-Performance Liquid Chromatographic Method for Determination of Cyproheptadine Hydrochloride, its Impurity And Degradation Product

Maha M Abdelrahman, Eglal A Abdelaleem, Nouruddin W Ali, Raghda A EmamPMID: 33137815 DOI: 10.1093/chromsci/bmaa085

Abstract

This work presents a sensitive, accurate and selective RP-HPLC method for simultaneous determination of cyproheptadine HCl (CPH), its impurity B (dibenzosuberone) and CPH oxidative degradation product (10,11-dihydroxy-dibenzosuberone) in bulk powder and in pharmaceutical formulation. The RP-HPLC method depends on isocratic elution using C8 column and mobile phase consisting of 0.05 M KH2PO4 buffer:methanol (35:65, v/v, pH = 4.5) at a flow rate of 2 mL/min, and the eluant was monitored at 245 nm. Good resolution was obtained with tR values of 3.05, 7.54 and 6.17 min for CPH, impurity and oxidative degradate, respectively. The proposed method has been validated as per ICH guidelines using pure forms of CPH, its impurity and degradation product in pharmaceutical formulation with an accuracy of 100.48, 100.16 and 100.11, respectively. Additional spiking experiments yielded an accuracy of 100 ± 1.6%. Repeatability and intermediate precision results indicated acceptable low <2% RSD values. Moreover, the developed method's statistical results were favorably compared to the previously reported method results regarding both accuracy and precision. The developed method can be applied for analysis of the three components in quality control laboratories.COVID-19 and Multisystem Inflammatory Syndrome, or is it Mast Cell Activation Syndrome?

T C Theoharides, P ContiPMID: 33023287 DOI: 10.23812/20-EDIT3

Abstract

COVID-19 derives from infection with Coronavirus [severe acute respiratory syndrome (SARS)-CoV-2] and is associated with high morbidity and mortality due to release of a storm of pro-inflammatory cytokines and thrombogenic agents resulting in destruction of the lungs. Many reports indicate that a considerable number of patients who are positive for SARS-CoV-2 are asymptomatic or have mild symptoms. However, increasing evidence suggests that many such patients who either recovered from or had mild symptoms after COVID-19 exhibit diffuse, multiorgan, symptoms months after the infection. These symptoms include malaise, myalgias, chest tightness, brain fog and other neuropsychiatric symptoms that were originally reported in children and named Multisystem Inflammatory Syndrome (MIS-C). Now the US Center for Disease Control (CDC) announced the recognition of a similar condition in adults, named Multisystem Inflammatory Syndrome (MIS-A). The symptoms characterizing these conditions are very similar to those associated with Mast Cell Activation Syndrome (MCAS, US ICD-110 code D89.42-idiopathic mast cell activation syndrome). Hence, the possibility of MCAS should be evaluated in any patient with MIS and/or multisystem inflammatory symptoms. In either case, these syndromes should be addressed with liposomal formulation (in olive pomace oil) of the flavone luteolin (e.g. PureLut® or FibroProtek®) together with the antihistamine rupatadine, which also has anti-platelet activating factor (PAF) activity and inhibits mast cells that have been implicated in the pathogenesis of cytokine storms in COVID-19.Serotonin Syndrome Following Terbutaline Administration in a Heart Transplant Patient on Multiple Inotropic Agents: A Case Report

Jan L MaxaPMID: 32560969 DOI: 10.1016/j.transproceed.2020.02.156

Abstract

The significance of serotonin syndrome due to drug-drug interactions has emerged as a prominent consideration when the effects of polypharmacy are reviewed. The emergence of the selective serotonin reuptake inhibitors has most likely fueled the increased reporting of serotonin syndrome in the literature, leading to increased awareness of this phenomenon. However, their presence is not necessarily inclusive to a case and the utilization of agents precipitating an occurrence may be unavoidable. We report a case of serotonin syndrome occurring in a heart transplant patient without the presence of any of the usual suspect agents involved. In the postoperative course, the patient developed cardiogenic shock with vasoplegia requiring continuation of inotropic therapy along with vasopressor support of epinephrine. Oral terbutaline was begun for hemodynamic improvement. The patient's tenuous mental status rapidly deteriorated after addition of the terbutaline, with symptoms consistent with serotonin syndrome. Administration of cyproheptadine, a known reversal agent for serotonin toxicity, rapidly alleviated the adverse symptoms.Unusual Quadrupedal Locomotion in Rat during Recovery from Lumbar Spinal Blockade of 5-HT

Urszula Sławińska, Henryk Majczyński, Anna Kwaśniewska, Krzysztof Miazga, Anna M Cabaj, Marek Bekisz, Larry M Jordan, Małgorzata ZawadzkaPMID: 34199392 DOI: 10.3390/ijms22116007

Abstract

Coordination of four-limb movements during quadrupedal locomotion is controlled by supraspinal monoaminergic descending pathways, among which serotoninergic ones play a crucial role. Here we investigated the locomotor pattern during recovery from blockade of 5-HTor 5-HT

receptors after intrathecal application of SB269970 or cyproheptadine in adult rats with chronic intrathecal cannula implanted in the lumbar spinal cord. The interlimb coordination was investigated based on electromyographic activity recorded from selected fore- and hindlimb muscles during rat locomotion on a treadmill. In the time of recovery after hindlimb transient paralysis, we noticed a presence of an unusual pattern of quadrupedal locomotion characterized by a doubling of forelimb stepping in relation to unaffected hindlimb stepping (2FL-1HL) after blockade of 5-HT

receptors but not after blockade of 5-HT

receptors. The 2FL-1HL pattern, although transient, was observed as a stable form of fore-hindlimb coupling during quadrupedal locomotion. We suggest that modulation of the 5-HT

receptors on interneurons located in lamina VII with ascending projections to the forelimb spinal network can be responsible for the 2FL-1HL locomotor pattern. In support, our immunohistochemical analysis of the lumbar spinal cord demonstrated the presence of the 5-HT

immunoreactive cells in the lamina VII, which were rarely 5-HT

immunoreactive.